Tetramethyl 2,5-dihydroxy-1,3a,4,6a-tetrahydro-3a,6a-hexanopentalene-1,3,4,6-tetracarboxylate
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Overview
Description
Tetramethyl 2,5-dihydroxy-1,3a,4,6a-tetrahydro-3a,6a-hexanopentalene-1,3,4,6-tetracarboxylate is a complex organic compound with a unique structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tetramethyl 2,5-dihydroxy-1,3a,4,6a-tetrahydro-3a,6a-hexanopentalene-1,3,4,6-tetracarboxylate typically involves multi-step organic reactions. One common method includes the esterification of 1,3,4,6-pentalenetetracarboxylic acid with methanol under acidic conditions. The reaction is usually carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Tetramethyl 2,5-dihydroxy-1,3a,4,6a-tetrahydro-3a,6a-hexanopentalene-1,3,4,6-tetracarboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The carboxylate groups can be reduced to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield tetramethyl 2,5-dioxo-1,3a,4,6a-tetrahydro-3a,6a-hexanopentalene-1,3,4,6-tetracarboxylate .
Scientific Research Applications
Tetramethyl 2,5-dihydroxy-1,3a,4,6a-tetrahydro-3a,6a-hexanopentalene-1,3,4,6-tetracarboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and metabolic pathways.
Medicine: Its derivatives are explored for potential therapeutic applications, including as enzyme inhibitors or drug delivery agents.
Mechanism of Action
The mechanism by which Tetramethyl 2,5-dihydroxy-1,3a,4,6a-tetrahydro-3a,6a-hexanopentalene-1,3,4,6-tetracarboxylate exerts its effects involves its interaction with various molecular targets. The hydroxyl and carboxylate groups can form hydrogen bonds and ionic interactions with enzymes and receptors, modulating their activity. The compound can also participate in redox reactions, influencing cellular oxidative states and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- Tetramethyl 3,7-dioxo-cis-bicyclo[3.3.0]octane-2,4,6,8-tetracarboxylate
- Imidazo[4,5-d]imidazole-2,5(1H,3H)-dione, tetrahydro-1,3,4,6-tetrakis(methoxymethyl)-3a-methyl-6a-propyl
Uniqueness
Tetramethyl 2,5-dihydroxy-1,3a,4,6a-tetrahydro-3a,6a-hexanopentalene-1,3,4,6-tetracarboxylate is unique due to its specific arrangement of hydroxyl and carboxylate groups, which confer distinct reactivity and potential for diverse applications. Its structure allows for multiple functionalization possibilities, making it a versatile compound in synthetic chemistry .
Properties
Molecular Formula |
C22H28O10 |
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Molecular Weight |
452.5 g/mol |
IUPAC Name |
tetramethyl 10,13-dihydroxytricyclo[6.3.3.01,8]tetradeca-9,12-diene-9,11,12,14-tetracarboxylate |
InChI |
InChI=1S/C22H28O10/c1-29-17(25)11-15(23)12(18(26)30-2)22-10-8-6-5-7-9-21(11,22)13(19(27)31-3)16(24)14(22)20(28)32-4/h11,14,23-24H,5-10H2,1-4H3 |
InChI Key |
LHNNGXJHBIKRPZ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1C(=C(C23C1(CCCCCC2)C(=C(C3C(=O)OC)O)C(=O)OC)C(=O)OC)O |
Origin of Product |
United States |
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